Aziridine, 2-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]-
Description
Aziridine, 2-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]- (hereafter referred to as the target compound), is a three-membered heterocyclic amine featuring a sulfonyl group and a 4-chlorophenyl substituent.
Properties
CAS No. |
97401-93-9 |
|---|---|
Molecular Formula |
C15H14ClNO2S |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-(4-methylphenyl)sulfonylaziridine |
InChI |
InChI=1S/C15H14ClNO2S/c1-11-2-8-14(9-3-11)20(18,19)17-10-15(17)12-4-6-13(16)7-5-12/h2-9,15H,10H2,1H3 |
InChI Key |
VVLIQDBJBRENDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The imine substrate undergoes nucleophilic attack by LiCHI₂ at −78°C in a tetrahydrofuran (THF)/diethyl ether (Et₂O) solvent system. This generates a β-amino gem-diiodide intermediate, which cyclizes upon warming to room temperature to form the aziridine ring. Key optimizations include:
- Base selection : Lithium hexamethyldisilazide (LiHMDS) ensures efficient deprotonation of CH₂I₂.
- Solvent effects : A 1:1 THF/Et₂O ratio stabilizes the carbenoid intermediate while permitting cyclization.
- Temperature control : Maintaining −78°C during addition prevents premature decomposition, while gradual warming ensures complete ring closure.
For 2-(4-chlorophenyl) derivatives, this method achieves yields exceeding 75% with >95:5 cis-diastereoselectivity. The cis configuration arises from preferential axial attack of the carbenoid on the imine’s Re face, as evidenced by X-ray crystallography of related compounds.
Substrate Scope and Limitations
- Aryl substituents : Electron-withdrawing groups (e.g., 4-Cl) enhance reaction rates compared to electron-donating substituents.
- Steric effects : ortho-Substituted aryl imines (e.g., 2-chlorophenyl) fail to cyclize due to steric hindrance, yielding stable β-amino gem-diiodides instead.
Modified Wenker Synthesis via β-Amino Sulfonates
The classical Wenker aziridine synthesis, modified for sulfonamide compatibility, provides a robust route to 2-arylaziridines. This two-step process converts β-amino alcohols into aziridines via sulfonate intermediates.
Stepwise Procedure
- Sulfonation : Treatment of trans-2-(4-chlorophenyl)-1-aminoethanol with p-toluenesulfonyl chloride (TsCl) in pyridine yields the corresponding β-amino sulfonate ester.
- Cyclization : Heating the sulfonate ester with aqueous sodium bicarbonate induces intramolecular nucleophilic displacement, forming the aziridine ring.
Key Advantages
Stereochemical Outcomes
The reaction retains the stereochemistry of the β-amino alcohol precursor. Starting from trans-2-(4-chlorophenyl)-1-aminoethanol, exclusively trans-aziridine forms, contrasting with the cis products from carbenoid additions.
Corey-Chaykovsky Aziridination Using Sulfonium Ylides
The Corey-Chaykovsky reaction, employing sulfonium ylides and N-tosylimines, offers a stereoselective route to 2,3-disubstituted aziridines.
Reaction Design
Performance Metrics
- Yield : 65–70% for 4-chlorophenyl derivatives.
- Stereoselectivity : Predominantly trans configuration due to ylide approach from the less hindered face.
Nucleophilic Ring-Opening of Epoxides Followed by Cyclization
Epoxide-to-aziridine conversion provides an alternative pathway, though less commonly applied to sulfonamide derivatives.
Methodology
Considerations
- Multiple steps : Lower overall yield (~50%) compared to addition-cyclization methods.
- Optical resolution : Chiral epoxides enable enantioselective synthesis, though requiring additional purification.
Comparative Analysis of Preparation Methods
Stability and Purification Challenges
Aziridine, 2-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]-, exhibits sensitivity to chromatographic conditions due to its electrophilic nitrogen. Studies on analogous iodoaziridines demonstrate:
Chemical Reactions Analysis
2-(4-Chlorophenyl)-1-(4-methylbenzenesulfonyl)aziridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers.
Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to form the corresponding aziridine N-oxide.
Reduction: Reduction of the aziridine ring can be achieved using hydrogenation or metal hydrides, resulting in the formation of the corresponding amine.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydride), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., m-CPBA). The major products formed from these reactions depend on the specific nucleophile or reagent used.
Scientific Research Applications
2-(4-Chlorophenyl)-1-(4-methylbenzenesulfonyl)aziridine has several scientific research applications, including:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly as a scaffold for designing enzyme inhibitors and receptor antagonists.
Biological Studies: It is employed in studies investigating the reactivity and mechanism of aziridine-containing compounds in biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-1-(4-methylbenzenesulfonyl)aziridine involves its reactivity as an electrophile due to the strained aziridine ring. The compound can undergo ring-opening reactions with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved in its biological activity depend on the specific application and the nature of the nucleophile or reagent used in the reaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a class of sulfonyl-substituted aziridines.
Table 1: Structural and Physicochemical Comparison
*Inferred from analogous structures.
Reactivity and Stability
- Electron-Donating vs. Withdrawing Substituents :
- The 4-chlorophenyl group (electron-withdrawing) in the target compound likely slows ring-opening reactions compared to electron-donating substituents (e.g., methyl or methoxy groups in ).
- Sulfonyl Group : Stabilizes the aziridine ring via resonance, reducing ring strain and enabling isolation under ambient conditions .
- Steric Effects : Bulky substituents (e.g., tert-butyl in ) hinder nucleophilic attacks, whereas smaller groups (e.g., acetoxymethyl in ) facilitate reactivity.
Key Differences and Implications
Biological Activity
Aziridine, 2-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]- is a nitrogen-containing heterocyclic compound notable for its unique three-membered ring structure. This compound, with the molecular formula C₁₅H₁₄ClNO₂S and a molecular weight of approximately 307.79 g/mol, exhibits significant biological activity due to the presence of a chlorophenyl group and a sulfonyl moiety. This article explores its biological activities, synthesis methods, and relevant case studies.
The aziridine ring structure contributes to the compound's reactivity, particularly due to the strain in the three-membered ring. The sulfonyl group enhances the electrophilic character of the nitrogen atom, making it prone to nucleophilic attack. Various synthetic methods have been developed for aziridine derivatives, including:
- Ring-opening reactions : Aziridines can undergo nucleophilic attack leading to diverse functionalized products.
- Synthesis via electrophilic addition : Utilizing silylated nucleophiles under neutral conditions has shown high efficiency .
Biological Activities
Research indicates that aziridine derivatives possess a range of biological activities, including:
- Anticancer properties : Aziridine compounds have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and Ishikawa cells. For instance, certain aziridine phosphine oxides exhibited IC50 values comparable to cisplatin, indicating their potential as anticancer agents .
- Mechanisms of action : The cytotoxicity is attributed to mechanisms such as DNA alkylation and disruption of cell cycle progression. Studies have shown that these compounds can induce cell cycle arrest in the S phase and increase apoptosis in cancer cells .
Table 1: Biological Activity Data
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Aziridine Phosphine Oxide 5 | HeLa | 6.4 | Cell cycle arrest, apoptosis |
| Aziridine Phosphine Oxide 7 | Ishikawa | 10.5 | DNA alkylation |
| Aziridine derivative X | A549 | 8.0 | Reactive oxygen species generation |
Case Studies
- Anticancer Activity : A study evaluated several aziridine derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that compounds with aziridine moieties could effectively inhibit cell viability through mechanisms involving DNA damage and apoptosis induction .
- Cell Cycle Disruption : Research demonstrated that specific aziridine compounds caused significant cell cycle arrest in the S phase during replication while reducing cells in the G1 phase. This effect was linked to increased sub-G1 phase cells indicative of apoptosis .
- Antimicrobial Properties : Certain aziridine derivatives have shown promising antimicrobial activity against various pathogens, suggesting their potential utility in developing new antibiotics .
Q & A
Q. Table: Comparison of Synthetic Yields
| Method | Yield (%) | Purity | Key Characterization Tools |
|---|---|---|---|
| Microwave-assisted (DMSO) | 83–90 | NMR, IR, MS | Confirmed regiochemistry |
| Palladium-catalyzed coupling | 70–85 | GC-MS, TLC | Stereochemical validation |
Advanced: How can regioselective ring-opening of this aziridine be achieved?
Answer:
Regioselectivity is controlled by electronic and steric factors:
- Nucleophilic Attack : Lithium aluminium hydrate preferentially opens the less substituted aziridine position under microwave conditions ().
- Catalytic Influence : Palladium complexes favor cross-coupling at the 2-(4-chlorophenyl) group due to electron-withdrawing effects ().
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, enhancing selectivity .
Example : Ring-opening with LiAlH₄ yields 2-(acetoxymethyl) derivatives, confirmed by NMR chemical shifts (δ 1.2–2.5 ppm for methyl groups) .
Advanced: How to resolve contradictions in spectroscopic data between studies?
Answer:
Contradictions often arise from stereochemical or solvent effects:
- NMR Analysis : Compare coupling constants (e.g., J = 4–6 Hz for cis vs. trans isomers) and δ values for sulfonyl groups (typically 7.3–8.1 ppm for aromatic protons) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., C–C bond lengths of 1.54 Å and torsion angles < 5° for planar aziridine rings) .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict spectroscopic profiles to cross-verify experimental data .
Case Study : Discrepancies in boiling points (e.g., 349.5°C vs. 320°C) may stem from impurities; use high-resolution MS to confirm molecular ion peaks .
Advanced: What strategies optimize stereochemical outcomes during synthesis?
Answer:
- Chiral Auxiliaries : Use enantiopure sulfonyl groups (e.g., (2R)-configured tert-butyl substituents) to induce asymmetry ().
- Catalytic Asymmetric Synthesis : Employ chiral Pd catalysts (e.g., BINAP ligands) to achieve >90% enantiomeric excess (ee) in cross-coupling reactions .
- Chromatographic Resolution : Separate diastereomers using chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
Key Data : For (2S)-configured analogs, optical rotation values ([α]ᴅ²⁵ = -54.40°) confirm enantiopurity .
Advanced: What computational methods predict reactivity and stability?
Answer:
- Molecular Dynamics (MD) : Simulate solvent effects on ring-opening kinetics (e.g., water vs. THF) .
- DFT Studies : Calculate frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. For example, LUMO energy ~-1.5 eV indicates high reactivity at the aziridine nitrogen .
- pKa Prediction : Use COSMO-RS models to estimate acidity (e.g., predicted pKa = -6.46 aligns with experimental reactivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
